Methyl 6-hydroxy-[1,1'-biphenyl]-3-carboxylate

Synthetic methodology Process chemistry Regioselective synthesis

Methyl 6-hydroxy-[1,1'-biphenyl]-3-carboxylate (IUPAC: methyl 4-hydroxy-3-phenylbenzoate; molecular formula C14H12O3; molecular mass 228.24 g/mol) is a biphenyl derivative bearing a phenolic hydroxyl group ortho to the phenyl substituent and a methyl carboxylate functional group meta to the hydroxyl functionality. This compound belongs to the hydroxybiphenyl carboxylic acid ester class, a family of scaffolds widely investigated as intermediates for thermotropic polyesters, liquid crystalline materials, and pharmacologically active CCR5 antagonists.

Molecular Formula C14H12O3
Molecular Weight 228.24 g/mol
CAS No. 92254-29-0
Cat. No. B3167566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-hydroxy-[1,1'-biphenyl]-3-carboxylate
CAS92254-29-0
Molecular FormulaC14H12O3
Molecular Weight228.24 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)O)C2=CC=CC=C2
InChIInChI=1S/C14H12O3/c1-17-14(16)11-7-8-13(15)12(9-11)10-5-3-2-4-6-10/h2-9,15H,1H3
InChIKeyZZCILQFMBZXFFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-hydroxy-[1,1'-biphenyl]-3-carboxylate (CAS 92254-29-0): Physicochemical Identity and Compound Class Context


Methyl 6-hydroxy-[1,1'-biphenyl]-3-carboxylate (IUPAC: methyl 4-hydroxy-3-phenylbenzoate; molecular formula C14H12O3; molecular mass 228.24 g/mol) is a biphenyl derivative bearing a phenolic hydroxyl group ortho to the phenyl substituent and a methyl carboxylate functional group meta to the hydroxyl functionality [1]. This compound belongs to the hydroxybiphenyl carboxylic acid ester class, a family of scaffolds widely investigated as intermediates for thermotropic polyesters, liquid crystalline materials, and pharmacologically active CCR5 antagonists [2][3]. Its specific substitution pattern—a 6-hydroxy group on the biphenyl-3-carboxylate framework—distinguishes it from regioisomeric analogs such as methyl 3'-hydroxy-[1,1'-biphenyl]-4-carboxylate (CAS 579511-01-6) and methyl 3-(4-hydroxyphenyl)benzoate (CAS 192376-76-4), where the hydroxyl group occupies different ring positions and imparts distinct electronic and steric properties .

Methyl 6-hydroxy-[1,1'-biphenyl]-3-carboxylate: Why Regioisomeric Purity and Substitution Pattern Preclude Generic Interchange


Hydroxybiphenyl carboxylate derivatives cannot be generically substituted because the position of the hydroxyl and ester groups on the biphenyl scaffold functionally determines biological target engagement, polymer properties, and metabolic fate. The 6-hydroxy substitution pattern on the biphenyl-3-carboxylate framework creates a unique intramolecular hydrogen-bonding topology (phenolic –OH ortho to the biphenyl C–C bond) that directly influences conformational preference, acidity (predicted pKa), and hydrogen-bond donor/acceptor capacity, as evidenced by the distinct regioselectivity requirements for synthesizing 4-hydroxy-3-phenylbenzoic acid versus its 2-hydroxy isomer [1]. In pharmacological contexts, hydroxylated biphenyl derivatives exhibit structure-dependent modulation of GABAA receptors, where positional isomerism of the hydroxyl group dictates whether a compound acts as a positive modulator or becomes inactive [2]. Furthermore, the methyl ester moiety differentiates this compound from the free carboxylic acid, which is a known monomer for thermotropic liquid crystalline polyesters; the ester form serves as a protected intermediate that alters solubility and reactivity during downstream synthetic transformations [3].

Methyl 6-hydroxy-[1,1'-biphenyl]-3-carboxylate: Verifiable Quantitative Evidence for Differentiated Scientific Selection


Synthesis Yield and Regioselectivity: Quantitative One-Step Protocol Under Adapted Vilsmeier Conditions

A primary research paper reports a one-step synthesis protocol for Methyl 6-hydroxy-[1,1'-biphenyl]-3-carboxylate achieving quantitative yield using adapted Vilsmeier conditions, with full characterization by 1H-, 2H-, 13C-NMR, IR, and Raman spectroscopy [1]. While a direct head-to-head yield comparison against alternative synthetic routes (e.g., multi-step Kolbe-Schmitt carboxylation of 2-phenylphenol followed by esterification) is not provided in the same study, the reported quantitative yield contrasts with the historically documented challenges of regioselective carboxylation of 2-phenylphenol, where dicarboxylated byproducts and 2-hydroxy isomers were persistent contaminants in earlier methods [2]. The adapted Vilsmeier approach thus offers a potentially superior route for obtaining the specific 6-hydroxy regioisomer in high purity.

Synthetic methodology Process chemistry Regioselective synthesis

GABAA Receptor Modulation: Class-Level Potency of Hydroxylated Biphenyl Derivatives with Structural Implications for the 6-Hydroxy Substitution Pattern

A series of seven hydroxylated biphenyl derivatives were evaluated for their ability to modulate recombinant human α1β2γ2L GABAA receptors expressed in Xenopus laevis oocytes. The most potent compound in the series (Compound 3) exhibited an EC50 of 0.8 μM, which was comparable to diazepam, propofol, and allopregnanolone [1]. Critically, positional isomerism of the hydroxyl group determined functional activity: all compounds except Compound 6 potentiated GABA-evoked Cl− currents, demonstrating that the hydroxylation pattern is a key determinant of positive allosteric modulation [1]. Methyl 6-hydroxy-[1,1'-biphenyl]-3-carboxylate, bearing a hydroxyl group at the 6-position of the biphenyl-3-carboxylate framework, shares the core hydroxylated biphenyl pharmacophore with this series. However, no direct EC50 data for this specific compound in the GABAA assay are currently available.

Neuropharmacology GABAA receptor Allosteric modulation

CCR5 Antagonist Activity: Preliminary Pharmacological Screening Indicating Therapeutic Potential

Preliminary pharmacological screening reported by Zhang (2012) indicates that Methyl 6-hydroxy-[1,1'-biphenyl]-3-carboxylate can function as a CCR5 antagonist, with potential applications in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. Within the broader class of biphenyl-based CCR5 antagonists, potency varies widely: for example, certain biphenyl CCR5 antagonists exhibit IC50 values in the low nanomolar range (e.g., 25 nM) in CHO cell-based assays, while weaker antagonists show IC50 values exceeding 1 μM [2]. The specific IC50 value for Methyl 6-hydroxy-[1,1'-biphenyl]-3-carboxylate at CCR5 has not been publicly disclosed in the available literature. The ester moiety may serve as a prodrug element or a metabolic soft spot, differentiating it from free carboxylic acid CCR5 antagonist analogs.

Immunology HIV Chemokine receptor antagonism

Methyl 6-hydroxy-[1,1'-biphenyl]-3-carboxylate: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Medicinal Chemistry: CCR5 Antagonist Lead Optimization and Structure-Activity Relationship (SAR) Studies

Based on preliminary pharmacological screening evidence indicating CCR5 antagonist activity [1], this compound is best positioned as a starting scaffold for medicinal chemistry programs targeting CCR5-mediated pathologies (HIV, inflammatory diseases). Its methyl ester functionality provides a synthetic handle for hydrolysis to the free carboxylic acid or transesterification to diverse ester analogs, enabling systematic SAR exploration. Procurement is justified specifically for laboratories conducting chemokine receptor antagonist discovery where the 6-hydroxy substitution pattern offers a distinct vector for derivatization compared to the more commonly explored 4'-hydroxy or 3'-hydroxy biphenyl series. Researchers should plan for initial in-house re-screening to establish quantitative IC50 values, as publicly available potency data remain qualitative.

Synthetic Methodology Development: Evaluation of the Adapted Vilsmeier One-Step Protocol

The reported quantitative-yield one-step synthesis under adapted Vilsmeier conditions [2] positions this compound as a model substrate for process chemistry optimization. Academic and industrial laboratories focused on developing scalable, high-yield routes to regioisomerically pure hydroxybiphenyl carboxylates should consider this compound as a benchmark substrate for comparing alternative synthetic methodologies (e.g., Kolbe-Schmitt carboxylation, Suzuki coupling, or directed ortho-metalation approaches). Procurement is warranted for groups seeking to validate the generalizability of the adapted Vilsmeier protocol or to generate multi-gram quantities of the 6-hydroxy regioisomer for further derivatization.

Polymer and Materials Science: Precursor to Thermotropic Liquid Crystalline Polyesters

The free acid analog of this compound, 4-hydroxy-3-phenylbenzoic acid (also known as 4-hydroxybiphenyl-3-carboxylic acid), is an established monomer for wholly aromatic thermotropic polyesters with liquid crystalline properties [3]. Methyl 6-hydroxy-[1,1'-biphenyl]-3-carboxylate serves as the protected methyl ester precursor, offering improved organic solubility during polymerization optimization. Materials scientists investigating structure-property relationships in biphenyl-containing liquid crystalline polymers can procure this compound to explore how the 6-hydroxy (ortho-phenyl) substitution pattern affects mesophase behavior, thermal transitions, and mechanical properties relative to polymers derived from 4'-hydroxybiphenyl-4-carboxylic acid or 4'-hydroxybiphenyl-3-carboxylic acid monomers.

Neuropharmacology: Investigation of GABAA Receptor Modulation by 6-Hydroxybiphenyl Scaffolds

The class-level evidence that hydroxylated biphenyl derivatives act as positive allosteric modulators of GABAA receptors, with compound 3 achieving an EC50 of 0.8 μM comparable to clinical standards [4], supports the investigation of Methyl 6-hydroxy-[1,1'-biphenyl]-3-carboxylate in electrophysiological assays. The distinct 6-hydroxy substitution pattern (absent from the seven compounds previously tested) offers an opportunity to expand the SAR landscape. This compound should be procured by neuropharmacology groups specifically interested in whether the ortho-phenyl hydroxyl topology confers altered efficacy, potency, or subtype selectivity at GABAA receptors compared to the previously characterized hydroxylated biphenyl series.

Quote Request

Request a Quote for Methyl 6-hydroxy-[1,1'-biphenyl]-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.